molecular formula C22H22O B3028959 2,6-Bis(1-phenylethyl)phenol CAS No. 4237-28-9

2,6-Bis(1-phenylethyl)phenol

Cat. No. B3028959
CAS RN: 4237-28-9
M. Wt: 302.4 g/mol
InChI Key: NYPMHOYLEBBBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(1-phenylethyl)phenol is a chemical compound with the molecular formula C22H22O . It belongs to the group of chemical compounds known as bisphenols, which are related to diphenylmethane .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(1-phenylethyl)phenol consists of a phenol group with two phenylethyl groups attached at the 2 and 6 positions . The average mass of the molecule is 302.409 Da .

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of 2,6-Bis(1-phenylethyl)phenol possess significant anticancer activities. For instance, a study by (Muhammed Ashraf et al., 2020) demonstrated that 2,4-bis (1-phenylethyl)-phenol, isolated from Clerodendrum thomsoniae Balf.f., showed promising cytotoxicity on human breast cancer cells. This compound induced apoptosis, a form of programmed cell death, which is a crucial mechanism in cancer treatment. Similarly, (Sung et al., 2016) found that 4-methyl-2,6-bis(1-phenylethyl)phenol, a structural analog of KTH-13 derived from Cordyceps bassiana, exhibited potent anti-proliferative and pro-apoptotic activities in various cancer cell lines.

Polymerization and Material Science

In material science, compounds related to 2,6-Bis(1-phenylethyl)phenol have been utilized in polymerization processes. (Nishide et al., 1981) investigated the oxidative polymerization of a similar compound, leading to the formation of materials with potential applications in various industrial processes. The research by (Jauhiainen, 1983) also highlights the synthesis and thermal characterization of polymers derived from 2,6-bis(1-methylethyl)phenol, underscoring the relevance of these compounds in developing new materials with unique properties.

Safety and Hazards

The safety data sheet for a related compound, Phenol, 2,6-bis(1-phenylethyl)-, dihydrogen phosphate, indicates that it can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,6-bis(1-phenylethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O/c1-16(18-10-5-3-6-11-18)20-14-9-15-21(22(20)23)17(2)19-12-7-4-8-13-19/h3-17,23H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPMHOYLEBBBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(C)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481743
Record name 2,6-bis(1-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(1-phenylethyl)phenol

CAS RN

4237-28-9
Record name 2,6-Bis(1-phenylethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-bis(1-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-BIS(1-PHENYLETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9KNS9GZ9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A four-neck flask with a dropping funnel, a thermometer, a condenser and a stirrer was charged with 5 g of formic acid, 4 g of 85% phosphoric acid and 28 g of phenol, and was heated up to 110° C. Into the reaction mixture was poured 63 g of styrene through a dropping funnel for 3 hours and stirred for an hour. The reaction mixture consisted of 22% of 2-(α-methylbenzyl)phenol, 12% of 4-(α-methylbenzyl)phenol, and 66% of 2,4-di-(α-methylbenzyl)phenol, when analyzed with a gas chromatography as a % area. 2,6-Di-(α-methylbenzyl)phenol and 2,4,6-tri-(α-methylbenzyl)phenol were not formed. Phosphoric acid and acetic acid were removed by washing with water. The organic layer was distilled under reduced pressure at 0.2 mmHg to give 57 g of 2,4-di-(α-methylbenzyl)phenol.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 g
Type
reactant
Reaction Step Five
Quantity
28 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(1-phenylethyl)phenol
Reactant of Route 2
Reactant of Route 2
2,6-Bis(1-phenylethyl)phenol
Reactant of Route 3
Reactant of Route 3
2,6-Bis(1-phenylethyl)phenol
Reactant of Route 4
Reactant of Route 4
2,6-Bis(1-phenylethyl)phenol
Reactant of Route 5
Reactant of Route 5
2,6-Bis(1-phenylethyl)phenol
Reactant of Route 6
Reactant of Route 6
2,6-Bis(1-phenylethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.